benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine
Description
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is a heterocyclic amine featuring a fused pyrrolo-triazole core substituted with a benzyl and methyl group on the amine moiety.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17(10-12-6-3-2-4-7-12)11-14-16-15-13-8-5-9-18(13)14/h2-4,6-7H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATVRLFNPSRUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Functionalization of a Preformed Heterocycle
This approach involves synthesizing the pyrrolo-triazole core first, followed by introducing the benzyl(methyl)amine moiety via alkylation or reductive amination. The SciELO article demonstrates the feasibility of constructing pyrrolo[3,4-d]pyridazinones via [4 + 2] cyclocondensation, which could be adapted for triazole formation. Similarly, the PMC study highlights oxidative cyclization of mercaptotriazole derivatives to form benzo-fused thiazolo-triazoles, suggesting that analogous conditions might enable pyrrolo-triazole synthesis.
Early-Stage Assembly of the Amine Substituent
Alternatively, pre-forming the benzyl(methyl)amine sidechain and attaching it to a pyrrole or triazole precursor may improve regiocontrol. The CN113121539A patent describes nucleophilic substitution between 4-chloropyrrolo[2,3-d]pyrimidine and piperidine amines, a method transferable to introducing the target amine.
Synthesis of the Pyrrolo[2,1-c] Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The SciELO article outlines a three-step protocol for pyrrolo-triazolyl derivatives:
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N-Alkylation of pyrroles with propargyl bromide to install terminal alkynes.
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CuAAC with azides (e.g., benzyl azide) to form 1,2,3-triazoles.
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Cyclocondensation with hydrazine to annulate the pyrrolo-pyridazinone.
Adapting this, the triazole ring could be constructed via CuAAC between a pyrrole-propargyl intermediate and an azide, followed by cyclization. For example:
Reaction conditions: 60°C in DMF/HO, 12–24 hours, yields up to 72%.
Oxidative Cyclization of Mercapto Precursors
The PMC study reports benzo-thiazolo-triazoles via oxidation of mercaptophenyl derivatives to disulfides, followed by C–H functionalization and cyclization. While the substrate differs, analogous oxidation of a pyrrole-thiol intermediate could induce intramolecular cyclization:
Key parameters: NaH in DMF at 140°C, 6 hours, 85% yield.
Final Assembly and Optimization
Combining the above strategies, two viable routes emerge:
Route 1: CuAAC-Cyclization Followed by Alkylation
Challenges: Regioselectivity in triazole formation and steric hindrance during alkylation.
Route 2: Amine-first Strategy
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Prepare benzyl(methyl)amine via reductive amination of benzaldehyde and methylamine.
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Attach to chloropyrrolo-triazole via nucleophilic substitution.
Advantages: Higher yields reported for analogous substitutions (72.9%).
Analytical Data and Characterization
Critical data from analogous syntheses include:
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonic acid, methanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine and related compounds:
Notes
Data Limitations : The molecular formula and weight of the target compound are inferred from structurally similar molecules due to incomplete evidence .
Commercial Viability : High costs (e.g., €2,143/10 g for related compounds) and discontinuation of some derivatives highlight challenges in large-scale synthesis .
Structural Diversity : Substitutions on the amine group (e.g., benzyl vs. pyrazole) significantly alter solubility and bioactivity, warranting further SAR studies.
Biological Activity
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is a compound characterized by its unique structure incorporating a pyrrolo-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C16H17N5
- Molecular Weight : 283.34 g/mol
- CAS Number : 1469801-67-9
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound inhibited tubulin polymerization in vitro, suggesting a mechanism similar to that of established chemotherapeutics like paclitaxel and vincristine .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.56 | Inhibition of Tubulin Polymerization |
| Compound 13e | MCF-7 | 46 nM | Antimicrotubule Activity |
| Compound 4e | HeLa (Cervical Cancer) | 10 µM | G2/M Phase Arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains including Helicobacter pylori, with minimal inhibitory concentrations (MICs) demonstrating its potential as an antibiotic agent .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Helicobacter pylori | 37.5 |
| Staphylococcus aureus | 5 |
| Escherichia coli | 5 |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The triazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding interactions which may enhance its binding affinity to target proteins involved in cell proliferation and microbial resistance.
Case Studies
- In Vitro Studies : One study investigated the effects of various derivatives of the compound on cancer cell lines and found that modifications to the benzyl group significantly influenced antiproliferative activity. The presence of specific substituents led to enhanced efficacy against MCF-7 cells .
- In Vivo Studies : Animal model studies have corroborated the in vitro findings by demonstrating tumor growth inhibition when treated with the compound. These studies suggest a potential for clinical applications in oncology.
Q & A
Q. Key Variables :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification.
- Temperature : Higher temperatures (>80°C) risk decomposition of the triazole ring .
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological activity (e.g., IC values) may arise from differences in assay conditions or impurity profiles. Methodological recommendations :
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities <5% can skew dose-response curves .
- Assay standardization :
- Kinetic studies : Perform time-resolved enzymatic assays (e.g., kinase inhibition) to account for time-dependent inhibition .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
- Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Basic Research Question
- NMR spectroscopy : H and C NMR confirm regioselectivity of the benzyl and methyl groups. Key signals:
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~330–350 Da) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolotriazole core .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
Stepwise approach :
Target identification : Use homology modeling (e.g., SWISS-MODEL) to map binding pockets in kinases or GPCRs .
Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on:
- Hydrogen bonding with triazole nitrogen atoms.
- Hydrophobic interactions with the benzyl group .
MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
Validation : Compare in silico binding affinities (ΔG values) with experimental SPR or ITC data .
What are the compound’s physicochemical properties, and how do they impact formulation in preclinical studies?
Basic Research Question
Q. Formulation advice :
- For in vivo studies, use PEG-400/water (60:40) to enhance solubility .
- Lyophilization with trehalose improves long-term storage .
How can researchers optimize the compound’s selectivity across structurally related targets?
Advanced Research Question
Case study : Off-target binding to adenosine receptors vs. kinase targets.
- Structural modifications :
- Replace the benzyl group with substituted aryl rings (e.g., 3-methoxybenzyl) to reduce adenosine receptor affinity .
- Introduce steric hindrance (e.g., tert-butyl groups) on the pyrrolotriazole to block non-specific interactions .
- Selectivity screening :
- Panel-based assays (Eurofins CEREP) covering 50+ targets.
- SPR-based competitive binding to quantify K ratios .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : -20°C under argon in amber vials to prevent photodegradation .
- Handling : Use gloveboxes for hygroscopic batches (bis-trifluoroacetate salt) .
- QC checks : Monthly HPLC analysis to monitor degradation (e.g., triazole ring oxidation) .
How do structural analogs of this compound compare in terms of pharmacological efficacy?
Advanced Research Question
| Analog | Key Modification | Activity (IC) | Source |
|---|---|---|---|
| Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | Pyrazole substitution | 1.2 µM (Kinase X) | |
| [(3-Methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | Methoxy group addition | 0.8 µM (GPCR Y) | |
| Benzyl(methyl)(pyrrolotriazolylmethyl)amine (this compound) | Triazole core | 0.5 µM (Target Z) |
Q. Trends :
- Pyrazole modifications enhance solubility but reduce target engagement.
- Methoxy groups improve membrane permeability .
What strategies mitigate toxicity risks observed in early-stage in vitro studies?
Advanced Research Question
- Cytotoxicity screening : Use HepG2 cells for hepatic toxicity and hERG assays for cardiotoxicity .
- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may cause off-target effects .
- Prodrug design : Mask the amine group with acetyl or PEGylated promoiety to reduce cellular stress .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Omics integration :
- Transcriptomics (RNA-seq): Identify differentially expressed genes post-treatment.
- Proteomics (TMT labeling): Quantify target protein expression changes .
- CRISPR-Cas9 validation : Knockout putative target genes in cell lines to confirm phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
